Taurolithocholic Acid Sulfate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurolithocholic acid sulfate disodium salt is a natural detergent bile salt with potential use as a topical microbicidal agent . It is a metabolite of taurolithocholic acid and has been studied for its effects on various biological systems . The compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Taurolithocholic Acid Sulfate Disodium Salt, also known as 3ALPHA-HYDROXY-5BETA-CHOLAN-24-OIC ACID N-[2-SULFOETHYL]AMIDE 3-SULFATE DISODIUM SALT, is a natural detergent bile salt . It is primarily targeted at pancreatic acinar cells .
Mode of Action
The compound interacts with its targets, the pancreatic acinar cells, by inducing electrophysiological effects . It also has potential use as a topical microbicidal agent .
Biochemical Pathways
The compound affects the biochemical pathways related to the electrophysiological effects of bile acids on pancreatic acinar cells . It also plays a role in the mechanisms underlying the inhibition of bile acid-induced apoptosis by cyclic AMP in rat hepatocytes .
Pharmacokinetics
It is known that the compound has detergent qualities, which give it the ability to solubilize insoluble lipids . This property may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The compound’s action results in the electrophysiological effects on pancreatic acinar cells . It also inhibits bile acid-induced apoptosis by cyclic AMP in rat hepatocytes .
Biochemical Analysis
Cellular Effects
In cellular processes, Taurolithocholic Acid Sulfate Disodium Salt has been used in studies to assess the electrophysiological effects of bile acids on pancreatic acinar cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bile acids. It has been used in a study to investigate the mechanisms underlying the inhibition of bile acid-induced apoptosis by cyclic AMP in rat hepatocytes
Metabolic Pathways
This compound is involved in the metabolic pathways of bile acids . Sulfation is a major metabolic pathway involved in the elimination and detoxification of bile acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid sulfate disodium salt involves the sulfonation of taurolithocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic acid sulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
Taurolithocholic acid sulfate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Comparison with Similar Compounds
Similar Compounds
- Taurocholic acid sodium salt hydrate
- Sodium taurochenodeoxycholate
- Tauroursodeoxycholic acid sodium salt
- Chenodeoxycholic acid
- Lithocholic acid
Uniqueness
Taurolithocholic acid sulfate disodium salt is unique due to its sulfate group, which imparts distinct chemical and biological properties. Unlike other bile salts, it has been specifically studied for its microbicidal properties and its role in modulating cellular processes . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVOGLKSGJIDL-RLHFEMFKSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NNa2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.